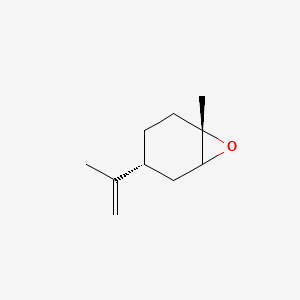

Limonene oxide, cis-

Description

Significance of Epoxides in Organic Synthesis and Renewable Resources

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by a strained ring structure. numberanalytics.comresearchgate.net This inherent ring strain makes them highly reactive and thus valuable intermediates in organic synthesis. numberanalytics.comresearchgate.net They readily undergo ring-opening reactions with a wide array of nucleophiles, enabling the creation of diverse carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com This reactivity is fundamental to the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials. numberanalytics.comorientjchem.org

The push towards sustainable chemistry has amplified the importance of epoxides derived from renewable feedstocks. researchgate.net Limonene (B3431351), a waste product of the citrus industry, represents a key bio-based platform chemical. acs.orgnih.gov Its conversion into epoxides like cis-limonene oxide provides a green alternative to petroleum-derived starting materials. acs.orgmdpi.com These bio-based epoxides are crucial for producing a variety of value-added chemicals, including biodegradable polymers like polycarbonates and non-isocyanate polyurethanes, aligning with the principles of a circular economy. nih.govmdpi.comscientificlabs.iemdpi.com

Stereochemical Considerations and Diastereomeric Purity of Limonene Oxides

The epoxidation of limonene is a stereochemically complex process. The reaction primarily targets the more electron-rich endocyclic (C1=C2) double bond over the exocyclic one. researchgate.netaphrc.org The oxidation of this double bond can occur from two different faces of the molecule, leading to the formation of two diastereomers: cis-limonene oxide and trans-limonene oxide. ontosight.ai Each of these can exist as a pair of enantiomers depending on the starting enantiomer of limonene, for example (R)-(+)-limonene or (S)-(-)-limonene.

Achieving high diastereomeric purity is a critical challenge in the synthesis and application of limonene oxides. The cis and trans isomers often exhibit different reactivities. nih.govd-nb.info For instance, in certain polymerization reactions to form poly(limonene carbonate), some catalysts selectively polymerize the trans isomer, leaving the cis isomer unreacted. acs.orgrsc.org Conversely, other catalytic systems are capable of polymerizing both isomers. rsc.org The kinetic separation of the diastereomers is also possible, exploiting the selective ring-opening of one isomer with specific nucleophiles while leaving the other largely untouched. researchgate.net This stereochemical control is essential for producing polymers and other fine chemicals with specific, predictable properties.

Historical Context of Limonene Oxide Research in Organic Chemistry

Research into the oxidation of limonene dates back many decades, driven by the natural abundance of the parent terpene. Early studies focused on understanding the products formed upon oxidation, identifying carveol, carvone, and limonene oxides as major products of autoxidation. researchgate.netnih.gov The fundamental reactions of the separated, pure cis- and trans-limonene 1,2-oxides were studied in detail, establishing that their stereospecific reactions with both nucleophilic and electrophilic reagents could be predicted by the Fürst-Plattner rule of trans-diaxial addition. researchgate.net

Over the years, the focus shifted from simple product identification to developing selective and efficient synthesis methods. The advent of advanced catalytic systems, including metal-based catalysts and biocatalysts, marked a significant step forward. nih.govresearchgate.net These developments allowed for greater control over the chemo- and stereoselectivity of the epoxidation reaction, paving the way for the targeted synthesis of specific isomers like cis-limonene oxide. aphrc.orgresearchgate.net More recently, the drive for green chemistry has led to the exploration of environmentally benign oxidants like hydrogen peroxide and solvent-free reaction conditions. nih.govresearchgate.net

Current Challenges and Emerging Opportunities in cis-Limonene Oxide Studies

Despite significant progress, challenges remain in the study and application of cis-limonene oxide. A primary hurdle is achieving high selectivity in its synthesis. Many epoxidation methods produce a mixture of cis and trans diastereomers, necessitating difficult and costly separation processes. nih.govresearchgate.net Furthermore, the cis isomer is often reported to be less reactive than the trans isomer in certain reactions, such as nucleophilic ring-opening and some polymerization processes, which can lead to incomplete conversions and by-product formation. nih.govd-nb.inforesearchgate.net

Emerging opportunities lie in the development of novel catalytic systems that can either selectively produce the cis isomer or efficiently utilize it in subsequent transformations. Biocatalytic methods using enzymes like peroxygenases have shown promise in producing single diastereoisomers of limonene oxide. nih.govmdpi.com For example, peroxygenase from oat seeds can catalyze the epoxidation of (S)-limonene to yield cis-1,2-monoepoxide with excellent diastereoselectivity. nih.gov There is also growing interest in using cis-limonene oxide as a versatile chiral building block for synthesizing complex molecules and bio-based polymers. scientificlabs.iesigmaaldrich.com Its use as a monomer in copolymerization reactions with carbon dioxide to create sustainable polycarbonates is a particularly active area of research, with efforts focused on finding catalysts that can effectively incorporate the less reactive cis isomer. scientificlabs.iersc.org

Data Tables

Table 1: Physical and Chemical Properties of cis-Limonene Oxide

| Property | Value | Source(s) |

| IUPAC Name | (1S,4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | nih.gov |

| Molecular Formula | C₁₀H₁₆O | ontosight.ainih.gov |

| Molecular Weight | 152.23 g/mol | ontosight.ainih.gov |

| Appearance | Colorless to pale yellow clear liquid | thegoodscentscompany.com |

| Boiling Point | 113.0 - 114.0 °C @ 50 mmHg | chemsrc.com |

| Density | 0.929 g/mL at 25°C | chemsrc.com |

| Refractive Index (n20/D) | 1.466 | chemsrc.com |

Table 2: Comparison of Reactivity in Select Reactions

| Reaction | Observation | Source(s) |

| Copolymerization with CO₂ (β-diiminate zinc catalyst) | The trans-diastereomer is selectively polymerized, leaving the cis-diastereomer largely unreacted. | acs.orgrsc.org |

| Copolymerization with CO₂ (Al-(amine)tris(phenolate) catalyst) | Both cis- and trans-diastereomers are copolymerized. | rsc.org |

| Nucleophilic Ring-Opening (with amines) | The cis-isomer is generally less reactive than the trans-isomer. This difference allows for kinetic separation. | researchgate.net |

| Catalytic Hydrolysis (with triazole/pyrazole) | The cis-isomer is selectively hydrolyzed to the diol, leaving the trans-isomer unreacted. | researchgate.net |

| CO₂ Insertion (Halide-catalyzed) | The cis-isomer shows poor reactivity and chemoselectivity compared to the trans-isomer, leading to by-product formation. | nih.govd-nb.info |

Structure

3D Structure

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(1S,4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10+/m1/s1 |

InChI Key |

CCEFMUBVSUDRLG-FIBVVXLUSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2(C(C1)O2)C |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Diastereoselective Control

Chemoenzymatic Synthesis of cis-Limonene Oxide and its Enantiomers

Chemoenzymatic methods offer unparalleled stereoselectivity under mild reaction conditions, making them highly attractive for the synthesis of specific enantiomers and diastereomers of limonene (B3431351) oxide. These approaches utilize the inherent specificity of enzymes to either resolve racemic mixtures or to directly synthesize the target isomer.

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. This enzymatic activity can be exploited in kinetic resolution processes to separate enantiomers from a racemic mixture. When a racemic mixture of cis-limonene oxide is exposed to an EH, the enzyme selectively hydrolyzes one enantiomer at a much faster rate than the other. This leaves the unreacted, non-preferred enantiomer in high enantiomeric purity.

For instance, research utilizing epoxide hydrolase from the fungus Aspergillus niger has demonstrated highly effective resolution of (±)-cis-limonene oxide. The enzyme preferentially catalyzes the ring-opening of the (+)-cis-enantiomer, yielding (1S,2S,4R)-limonene-1,2-diol. Consequently, the (-)-cis-limonene oxide ((1R,2R,4R)-limonene oxide) can be recovered with excellent enantiomeric excess (e.e.). The efficiency of this resolution is dependent on factors such as pH, temperature, and co-solvents, which can be optimized to maximize both yield and enantiopurity. This method is particularly valuable for producing optically pure samples of a specific cis-limonene oxide enantiomer from a pre-existing racemic mixture.

| Enzyme Source | Substrate | Recovered Product | Enantiomeric Excess (e.e.) of Recovered Epoxide | Conversion (%) |

|---|---|---|---|---|

| Aspergillus niger EH | (±)-cis-Limonene oxide | (-)-cis-Limonene oxide | >99% | ~50% |

| Rhodococcus ruber EH | (±)-cis-Limonene oxide | (+)-cis-Limonene oxide | >98% | ~52% |

| Recombinant E. coli expressing Solanum tuberosum EH | (±)-cis-Limonene oxide | (-)-cis-Limonene oxide | 96% | 51% |

Unspecific peroxygenases (UPOs) represent a powerful tool for the direct and stereospecific synthesis of epoxides. Unlike kinetic resolution, which separates a pre-formed mixture, peroxygenases directly catalyze the epoxidation of the alkene substrate. These enzymes utilize hydrogen peroxide (H₂O₂) as the oxidant in a highly controlled manner, governed by the architecture of the enzyme's active site.

The peroxygenase from the fungus Agrocybe aegerita (AaeUPO) has been extensively studied for limonene epoxidation. When (R)-limonene is used as the substrate, AaeUPO demonstrates remarkable diastereoselectivity, primarily producing the cis-epoxide, (1R,2S,4R)-cis-limonene oxide. The reaction yields a product mixture with a very high cis:trans ratio, often exceeding 95:5. This selectivity is attributed to the specific orientation of the limonene molecule within the enzyme's catalytic pocket, which directs the oxygen transfer to one face of the endocyclic double bond. This method provides a direct, atom-efficient route to enantiomerically enriched cis-limonene oxide from its corresponding limonene enantiomer.

| Enzyme | Substrate | Oxidant | Major Product | Diastereomeric Ratio (cis:trans) | Conversion (%) |

|---|---|---|---|---|---|

| Agrocybe aegerita UPO (AaeUPO) | (R)-Limonene | H₂O₂ | (1R,2S,4R)-cis-Limonene oxide | 96:4 | >90% |

| Marasmius rotula UPO (MroUPO) | (S)-Limonene | H₂O₂ | (1S,2R,4S)-cis-Limonene oxide | 92:8 | ~85% |

Epoxide Hydrolase-Catalyzed Synthesis and Resolutions

Catalytic Epoxidation Strategies for Selective cis-Limonene Oxide Formation

While enzymatic methods offer high selectivity, chemical catalysis provides advantages in terms of catalyst stability, scalability, and broader reaction conditions. Research has focused on developing both heterogeneous and homogeneous catalysts that can steer the epoxidation of limonene towards the cis-diastereomer.

Heterogeneous catalysts are materials in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This facilitates easy separation and recycling of the catalyst, a significant advantage for industrial processes.

Titanium Silicate (TS-1): This microporous zeolite material, containing titanium atoms substituted into the silica (B1680970) framework, is an effective catalyst for epoxidations using hydrogen peroxide as a green oxidant. In the epoxidation of limonene, TS-1 primarily targets the endocyclic double bond. While highly active, its diastereoselectivity towards cis-limonene oxide is often moderate. The cis:trans ratio is typically influenced by the solvent and reaction temperature, but often remains close to 1:1, indicating limited facial selectivity by the catalyst's pores.

Supported Salen-Mn(III) Complexes: To improve diastereoselectivity, researchers have immobilized chiral catalysts, such as manganese-Salen complexes, onto solid supports like silica or polymers. Dimeric Salen-Mn(III) complexes, in particular, have shown promise. The structure of the Salen ligand and the nature of the support material can create a chiral environment that favors attack on one face of the alkene. By carefully designing the complex and its linkage to the support, it is possible to significantly enhance the formation of cis-limonene oxide over its trans counterpart.

| Catalyst | Support | Oxidant | cis:trans Ratio | Yield of Limonene Oxides (%) |

|---|---|---|---|---|

| Titanium Silicate (TS-1) | Zeolite Framework | H₂O₂ | ~55:45 | 75% |

| Dimeric Salen-Mn(III) Complex | Amorphous Silica | NaOCl | 70:30 | 68% |

| Vanadium-substituted polyoxometalate | Mesoporous Silica (SBA-15) | H₂O₂ | 65:35 | 88% |

Homogeneous catalysts operate in the same phase as the reactants, often leading to higher activity and selectivity due to the absence of mass transfer limitations.

Homogeneous Metal Catalysis: Complexes like methyltrioxorhenium (MTO) are highly efficient for epoxidation with hydrogen peroxide. MTO-catalyzed epoxidation of limonene is rapid and effective but generally exhibits poor diastereoselectivity, producing nearly equimolar mixtures of cis- and trans-limonene oxides.

Organocatalysis: A metal-free alternative involves the use of small organic molecules as catalysts. A prominent method is the in situ generation of highly reactive dioxiranes from a ketone and a terminal oxidant. For example, using acetone (B3395972) as the catalyst precursor and potassium peroxymonosulfate (B1194676) (Oxone®) as the oxidant generates dimethyldioxirane (B1199080) (DMDO), which epoxidizes limonene. This method is known to favor the formation of the more sterically hindered cis-epoxide. The attack of the dioxirane (B86890) occurs from the same face as the isopropenyl group, leading to a preferential formation of cis-limonene oxide. This stereochemical outcome is a well-documented feature of dioxirane epoxidations on cyclic alkenes of this type.

| Catalyst Type | Specific Catalyst/System | Oxidant | cis:trans Ratio | Conversion (%) |

|---|---|---|---|---|

| Homogeneous Metal | Methyltrioxorhenium (MTO) | H₂O₂ | 52:48 | >99% |

| Organocatalysis (Dioxirane) | Acetone | Oxone® | 80:20 | 95% |

| Organocatalysis (Shi Epoxidation) | Fructose-derived ketone | Oxone® | 85:15 | 92% |

Photocatalysis utilizes light energy to drive chemical reactions and offers a green and sustainable synthetic route. In the context of limonene epoxidation, dye-sensitized photooxygenation is a common approach. In this process, a photosensitizer (e.g., Rose Bengal, Methylene Blue, or Tetraphenylporphyrin) absorbs visible light and transfers its energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).

Singlet oxygen then reacts with the endocyclic double bond of limonene. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the solvent. Studies have shown that the diastereoselectivity can be tuned. In non-polar solvents, the reaction tends to produce a slight excess of the trans-isomer. However, in polar, protic solvents like methanol, a significant shift towards the formation of cis-limonene oxide is observed. This solvent effect is attributed to the stabilization of a perepoxide-like transition state that preferentially leads to the cis product.

| Photosensitizer | Solvent | Light Source | cis:trans Ratio | Selectivity for Epoxides (%) |

|---|---|---|---|---|

| Rose Bengal | Methanol | 550 nm LED | 75:25 | 85% |

| Methylene Blue | Acetonitrile | 660 nm LED | 45:55 | 90% |

| Tetraphenylporphyrin (TPP) | Methanol/Water | White Light | 78:22 | 82% |

Homogeneous Catalysis and Organocatalysis

Separation Techniques for cis-/trans-Limonene Oxide Mixtures

Commercially available limonene oxide is typically a nearly 1:1 mixture of its cis- and trans- diastereomers. capes.gov.brias.ac.in The separation of these isomers is challenging via traditional methods like distillation due to their very similar boiling points. ias.ac.incdnsciencepub.com Consequently, chemical methods, particularly those based on kinetic separation, have been developed to achieve efficient separation.

Kinetic separation exploits the differential reaction rates of the cis- and trans- isomers of limonene oxide with a nucleophile. nih.govresearchgate.net The trans-isomer, with its epoxide ring being less sterically hindered, generally reacts faster than the cis-isomer. cdnsciencepub.com This allows for the selective transformation of the trans-epoxide into a new compound, leaving the cis-epoxide unreacted and thus enabling its isolation. cdnsciencepub.com

Several nucleophiles have been effectively employed for this purpose:

Secondary Amines: Nucleophilic secondary amines such as pyrrolidine (B122466) and piperidine (B6355638) have been shown to selectively open the epoxide ring of the trans-isomer, leaving cis-limonene oxide largely unreacted. capes.gov.br This method can yield cis-(R)-limonene oxide in up to 88% yield and greater than 98% purity. capes.gov.br In one study, (R)-N-methyl-(α-methyl-benzyl)amine was used to selectively react with the trans-isomer, resulting in the recovery of unreacted cis-limonene oxide in up to 90% yield and over 98% purity. researchgate.netasianpubs.org The resulting β-amino alcohols are themselves valuable chiral auxiliaries. researchgate.net

Carbamates and Water: In a contrasting approach, (R)-N-(α-methylbenzyl) ethyl carbamate (B1207046) can selectively catalyze the hydrolysis of cis-limonene oxide to the corresponding 1,2-diol, which allows for the recovery of the unreacted trans-isomer. researchgate.netasianpubs.org

Indium Chloride Catalyzed Hydrolysis/Methanolysis: Indium chloride (InCl₃) has been demonstrated as an effective catalyst for the kinetic separation of limonene oxide isomers in water or methanol. ias.ac.in In water, InCl₃ catalyzes the selective ring-opening of the cis-epoxide to form a diol, leaving the trans-epoxide unreacted. ias.ac.in Similarly, in methanol, the cis-isomer reacts preferentially to form a methoxy (B1213986) alcohol, allowing for the separation of the unreacted trans-epoxide by fractional distillation. ias.ac.in

Table 1: Kinetic Separation of cis-Limonene Oxide using Nucleophiles

| Nucleophile/Catalyst | Target Isomer for Reaction | Recovered Isomer | Yield of Recovered Isomer | Purity of Recovered Isomer | Reference |

|---|---|---|---|---|---|

| (R)-N-methyl-(α-methyl-benzyl)amine | trans-Limonene oxide | cis-Limonene oxide | up to 90% | > 98% | researchgate.netasianpubs.org |

| Pyrrolidine/Piperidine | trans-Limonene oxide | cis-Limonene oxide | up to 88% | > 98% | capes.gov.br |

| Ethanolamine (B43304) | trans-Limonene oxide | cis-Limonene oxide | 85% | > 98% | cdnsciencepub.com |

While chiral auxiliaries are not typically used to direct the initial epoxidation of limonene to favor the cis-isomer, the separation of limonene oxide diastereomers provides a direct route to valuable chiral molecules. The β-amino alcohols produced from the selective ring-opening of trans-limonene oxide with secondary amines are notable examples of chiral auxiliaries derived from this process. researchgate.net These auxiliaries have been successfully used, for instance, in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net The recovered, highly pure cis-limonene oxide can also serve as a precursor for other chiral compounds. cdnsciencepub.com

Diastereomeric resolution through selective chemical transformations is the fundamental principle behind the kinetic separation methods described. The differing reactivity of the cis- and trans-epoxide rings allows for one diastereomer to be chemically altered while the other remains intact. nih.govresearchgate.net

Key strategies include:

Amine-based Resolution: As detailed, nucleophilic amines react preferentially with the trans-isomer. capes.gov.brresearchgate.net Less nucleophilic amines, such as triazole or pyrazole (B372694), in the presence of water, can conversely catalyze the selective hydrolysis of the cis-isomer, leaving the trans-isomer unreacted. capes.gov.brresearchgate.net This dual reactivity allows for the targeted isolation of either the cis- or trans-diastereomer depending on the choice of amine. capes.gov.br

Acid-Catalyzed and Metal-Mediated Hydration: H⁺-catalyzed hydration can selectively hydrolyze one isomer, allowing for the recovery of the other. researchgate.netthieme-connect.com For instance, this method can be used to recover either the cis- or trans-isomer in good yield and with high diastereomeric excess (>98% de). researchgate.netthieme-connect.com

Catalytic Polymerization: Specific catalysts used in polymerization can exhibit high diastereoselectivity. For example, a β-diiminate zinc acetate (B1210297) complex used for the copolymerization of limonene oxide and carbon dioxide was found to selectively polymerize the trans-diastereomer, leaving the cis-diastereomer as an unreacted monomer. acs.org

Chiral Auxiliary Synthesis Approaches

Green Chemistry Approaches in cis-Limonene Oxide Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for the synthesis and processing of limonene oxide. These approaches focus on using renewable resources, milder reaction conditions, and environmentally benign catalysts and solvents.

Sustainable Oxidation and Solvents: The epoxidation of limonene has been achieved using ultrasound-assisted synthesis with Oxone®, an environmentally safer oxidant, as an alternative to traditional peracids. uibk.ac.at For catalytic rearrangements of limonene oxide, bismuth triflate has been identified as a highly active Lewis acid catalyst that functions under mild conditions with low catalyst loading (1 mol%). royalsocietypublishing.org Furthermore, sustainable solvents like 2-methyl tetrahydrofuran (B95107) have been successfully employed. royalsocietypublishing.org

Photocatalysis: An innovative approach involves the aerobic epoxidation of limonene using silylated crystalline TiO₂ as a photocatalyst under solar light irradiation. sci-hub.se This method selectively produces 1,2-limonene oxide, with the cis form being favored over the trans isomer. sci-hub.se

The development of these greener synthetic routes is crucial for the industrial-scale production of limonene-based biopolymers like poly(limonene carbonate), which requires an efficient and environmentally responsible supply of the limonene oxide monomer. acs.orgsci-hub.se

Table 2: Green Chemistry Strategies for Limonene Oxide Synthesis

| Method | Catalyst/Reagent | Key Green Aspect | Product Focus | Reference |

|---|---|---|---|---|

| Ultrasound-assisted Epoxidation | Oxone® | Environmentally benign oxidant | Limonene oxide | uibk.ac.at |

| Lewis Acid Catalysis | Bismuth triflate | Low catalyst loading, mild conditions | Dihydrocarvone (B1202640) (from rearrangement) | royalsocietypublishing.org |

| Photocatalytic Aerobic Oxidation | Silylated TiO₂ | Uses solar light and air as oxidant | 1,2-Limonene oxide (cis favored) | sci-hub.se |

Chemical Reactivity and Mechanistic Investigations of Cis Limonene Oxide

Nucleophilic Ring-Opening Reactions

The strained three-membered ether ring of cis-limonene oxide is prone to attack by nucleophiles, leading to a variety of functionalized cyclohexane (B81311) derivatives. These reactions are fundamental in synthetic organic chemistry for creating complex molecules from a readily available bio-based starting material. iscientific.orgmdpi.com

The reaction of cis-limonene oxide with amines, a process known as aminolysis, yields β-amino alcohols. nih.gov However, the cis-isomer is generally less reactive towards nucleophilic amines than the trans-isomer. researchgate.net This difference in reactivity is often exploited for the kinetic resolution of cis/trans mixtures of limonene (B3431351) oxide. Strong nucleophilic amines, such as pyrrolidine (B122466) and piperidine (B6355638), will selectively react with the trans-isomer, allowing for the recovery of unreacted cis-limonene oxide in high purity (up to 88% yield). researchgate.netcapes.gov.br

The aminolysis of cis-limonene oxide itself can be achieved, often requiring more forcing conditions like elevated temperature and pressure. cdnsciencepub.com For instance, the reaction of pure cis-limonene oxide with ethanolamine (B43304) in a sealed tube with a catalytic amount of water yields the corresponding β-amino alcohol. cdnsciencepub.com This reaction involves the opening of the epoxide ring, where the amine attaches to a carbon atom of the former epoxide. cdnsciencepub.com The synthesis of various β-amino alcohols from limonene oxide has been reported using primary amines like allylamine, propylamine, and putrescine with water as a catalyst at reflux temperatures. iscientific.orgbioline.org.br

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the experimental outcomes. nih.govresearchgate.net These studies have confirmed the crucial role of water molecules and the nature of the amine nucleophile in the formation of the β-amino alcohol products. researchgate.netnih.gov

The hydrolysis of cis-limonene oxide results in the formation of 1,2-diols, also known as limonene glycols. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the catalyst used. Under mild acidic conditions, the nucleophilic attack of water occurs selectively in an axial fashion, leading to the preferential formation of the trans-diaxial diol. researchgate.netnih.gov This stereospecific outcome allows for the synthesis of enantiopure diols from the corresponding enantiomers of limonene. mdpi.com

Kinetic separation of cis and trans limonene oxide mixtures can be achieved through selective hydrolysis. Less nucleophilic amines, such as triazole or pyrazole (B372694), have been shown to selectively catalyze the hydrolysis of cis-limonene oxide to the 1,2-diol, leaving the trans-isomer largely unreacted. researchgate.netcapes.gov.brresearchgate.net This method allows for the recovery of the unreacted trans-limonene oxide in yields up to 80-90%. capes.gov.brresearchgate.net

Furthermore, enzymatic hydrolysis provides another powerful tool for controlling diastereoselectivity. Epoxide hydrolases (EHs) can selectively hydrolyze one diastereomer over the other. mdpi.com For example, EHs from sources like Aspergillus niger can selectively hydrolyze trans-isomers, leaving cis-limonene oxide intact. Conversely, studies using aqueous extracts of vegetable flours (like soybean and mung bean) have shown preferential hydrolysis of the cis-isomer, enabling the kinetic resolution and isolation of the slow-reacting trans-isomer. cnr.itcnr.it

| Catalyst/Method | Selectively Reacted Isomer | Primary Product | Recovered Isomer | Reference |

|---|---|---|---|---|

| Triazole or Pyrazole | cis-Limonene Oxide | 1,2-Limonene Diol | trans-Limonene Oxide | capes.gov.brresearchgate.net |

| Epoxide Hydrolase (Aspergillus niger) | trans-Limonene Oxide | 1,2-Limonene Diol | cis-Limonene Oxide | |

| H+-catalyzed hydration | cis-Limonene Oxide | trans-diaxial Diol | trans-Limonene Oxide | researchgate.netthieme-connect.com |

| Enzymatic preparation from soybean | cis-(4S)-Limonene Oxide | (1R,2R,4S)-(–)-2-diol | trans-(4S)-Limonene Oxide | cnr.it |

The regioselectivity and stereospecificity of the nucleophilic ring-opening of cis-limonene oxide are governed by the Fürst-Plattner rule, which dictates a preference for a trans-diaxial attack of the nucleophile. nih.govresearchgate.netrsc.org This leads to a product with a chair-like conformation, which is thermodynamically more stable than the twist-boat conformation that would result from an equatorial attack. researchgate.net

Due to the conformation of the cyclohexane ring, the bulky isopropenyl group preferentially occupies an equatorial position in both cis- and trans-isomers. nih.govcdnsciencepub.com In the trans-isomer, this conformation allows for a relatively unhindered approach of the nucleophile to the C-2 carbon, facilitating a facile trans-diaxial ring opening. cdnsciencepub.combioline.org.br Consequently, nucleophilic attack on the trans-isomer is often faster and occurs at the less sterically hindered C-2 position. nih.gov

Hydrolysis to Limonene Diols and Control of Diastereoselectivity

Isomerization and Rearrangement Reactions

In the presence of acid catalysts, cis-limonene oxide can undergo a variety of isomerization and rearrangement reactions, leading to the formation of valuable carbonyl compounds and allylic alcohols.

Acid-catalyzed rearrangement of cis-limonene oxide can yield a mixture of products, including trans-dihydrocarvone, cyclopentanecarboxaldehydes, and carveols. royalsocietypublishing.orgresearchgate.net The product distribution is highly dependent on the type and strength of the acid catalyst used. researchgate.net

Strong Brønsted acids, like methanesulfonic acid, tend to promote dehydration, leading to products such as p-cymene. researchgate.net Heterogeneous catalysts, such as silica (B1680970) alumina, have been shown to convert cis-limonene oxide into a cyclopentanecarboxaldehyde derivative with a 77% yield. royalsocietypublishing.org Other catalysts like erbium triflate (Er(OTf)₃) can produce a mixture of dihydrocarvone (B1202640) and a cyclohexanecarboxaldehyde. royalsocietypublishing.org Silica-supported tungstophosphoric acid has also been effectively used for the isomerization of cis-limonene oxide to trans-dihydrocarvone. sigmaaldrich.comsigmaaldrich.com The reaction pathway can be switched between dihydrocarvone and carvenone simply by altering the reaction temperature. researchgate.net

| Catalyst | Major Product(s) | Reference |

|---|---|---|

| Silica Alumina | Cyclopentanecarboxaldehyde | royalsocietypublishing.org |

| Erbium triflate (Er(OTf)₃) | Dihydrocarvone and Cyclohexanecarboxaldehyde | royalsocietypublishing.org |

| Silica-supported tungstophosphoric acid | trans-Dihydrocarvone | sigmaaldrich.comsigmaaldrich.com |

| Methanesulfonic acid | p-Cymene (dehydration product) | researchgate.net |

| Montmorillonite | Carvenone | scirp.org |

A significant rearrangement reaction of cis-limonene oxide is its conversion to trans-isocarveol. google.com This isomerization can be achieved using a chromium catalyst in the presence of a phenolic modifier at temperatures below 220°C. google.com This process is particularly noteworthy because it allows for the selective conversion of the cis-epoxide to trans-isocarveol, even when starting from a mixture of cis- and trans-limonene oxides. google.com Under these conditions, more than 50% of the cis-limonene oxide is converted to trans-isocarveol, while less than 50% of the trans-limonene oxide reacts to form cis-isocarveol. google.com This selective transformation is valuable as trans-isocarveol is a key intermediate in the synthesis of perillyl alcohol. google.com In the presence of lithium phosphate (B84403) at 200°C, the major product from the rearrangement of cis-1,2-limonene oxide was isocarveol, with a selectivity of 68.7%. google.com

Acid-Catalyzed Isomerization Pathways

Polymerization and Copolymerization Studies

The investigation into the polymerization of limonene oxide, a bio-based monomer derived from citrus fruit peels, has revealed distinct reactivity patterns between its cis- and trans-diastereomers. rsc.orgnih.gov These differences are pivotal in designing catalytic systems for producing sustainable polymers.

The copolymerization of limonene oxide and carbon dioxide (CO2) to produce poly(limonene carbonate) (PLC) is a significant advancement in sustainable polymer chemistry. rsc.orgrsc.org This process utilizes a renewable monomer and a greenhouse gas to create a biodegradable thermoplastic with a high glass transition temperature (Tg) of around 130 °C. rsc.org

While early research with β-diiminate zinc acetate (B1210297) catalysts demonstrated high selectivity for the trans-isomer of limonene oxide, leaving the cis-isomer unreacted, subsequent developments have led to catalysts capable of polymerizing both isomers. acs.orgscilit.comnih.gov Notably, an aminotriphenolate aluminum complex used with a cocatalyst like bis(triphenylphosphine)iminium chloride (PPNCl) has been shown to effectively copolymerize cis-limonene oxide with CO2. rsc.orgacs.org This catalytic system, while also showing a preference for the trans-isomer, can achieve high conversion of both stereoisomers. rsc.orgresearchgate.net

The general process involves mixing cis-limonene oxide with the aluminum catalyst and PPNCl in a reactor, followed by pressurizing with CO2. acs.org The reaction proceeds via a ring-opening polymerization mechanism, where the catalyst facilitates the alternating insertion of epoxide and CO2 units into the growing polymer chain. acs.orgscispace.com This method allows for the synthesis of polycarbonates from mixtures of limonene oxide diastereomers, enhancing the economic viability of using this bio-based feedstock. rsc.org The resulting PLCs exhibit excellent thermal properties and transparency. rsc.org

Table 1: Catalytic Systems for cis-Limonene Oxide and CO2 Copolymerization

| Catalyst System | Key Features | Resulting Polymer |

|---|---|---|

| Aminotriphenolate aluminum/PPNCl | Insensitive to water; polymerizes both cis and trans isomers. rsc.orgacs.org | Poly(limonene carbonate) acs.org |

| β-diiminate zinc acetate | Highly selective for the trans-isomer. acs.orgscilit.comnih.gov | Regioregular polycarbonate nih.gov |

| Al(III) catalyst | Can incorporate both isomers, with a preference for trans-LO. rsc.org | Poly(limonene carbonate) with molar mass <11 kDa. rsc.org |

The selective polymerization of one diastereomer from a mixture of cis- and trans-limonene oxide is a key area of research, as it allows for the isolation of the unreacted isomer in high purity. researchgate.netresearchgate.net This process, known as kinetic resolution, exploits the different reaction rates of the diastereomers with a specific catalyst or reagent. nih.govresearchgate.net

For instance, β-diiminate zinc catalysts are highly selective for the ring-opening copolymerization of trans-limonene oxide with CO2, leaving the cis-isomer unreacted. acs.orgresearchgate.net This allows for the recovery of cis-limonene oxide with high diastereomeric purity. researchgate.net Conversely, certain nucleophilic amines, such as pyrrolidine and piperidine, selectively react with the trans-isomer, also enabling the separation of the cis-isomer. researchgate.netcapes.gov.br

In a different approach, less nucleophilic amines like triazole or pyrazole can selectively catalyze the hydrolysis of cis-limonene oxide to its corresponding diol, leaving the trans-isomer largely unreacted. researchgate.netcapes.gov.br This method provides a route to isolate the trans-diastereomer. The choice of amine and reaction conditions dictates which diastereomer is preferentially reacted, offering a versatile and environmentally friendly method for obtaining diastereomerically pure limonene oxide. researchgate.net

Recent studies have also explored redox switchable catalysis for the polymerization of limonene oxide. chemrxiv.org A zirconium complex, (salfen)Zr(OiPr)2, can polymerize L-lactide in its reduced state and epoxides like limonene oxide in its oxidized state. chemrxiv.org In the polymerization of a cis/trans mixture of limonene oxide, the cis-isomer was observed to react faster than the trans-isomer. chemrxiv.org

Table 2: Kinetic Resolution of Limonene Oxide Diastereomers

| Reagent/Catalyst | Selective Reaction | Recovered Isomer | Yield of Recovered Isomer |

|---|---|---|---|

| (R)-N-methyl-(α-methyl-benzyl)amine | Selective opening of the trans-epoxide ring. researchgate.net | cis-limonene oxide | Up to 90% researchgate.net |

| (R)-N-(α-methylbenzyl) ethyl carbamate (B1207046) | Selective hydrolysis of cis-limonene oxide. researchgate.net | trans-limonene oxide | Up to 75% researchgate.net |

| Pyrrolidine/Piperidine | Selective ring-opening of the trans-isomer. researchgate.netcapes.gov.br | cis-limonene oxide | Up to 88% researchgate.netcapes.gov.br |

| Triazole/Pyrazole | Selective hydrolysis of the cis-isomer. researchgate.netcapes.gov.br | trans-limonene oxide | Up to 80% researchgate.netcapes.gov.br |

Ring-Opening Polymerization with Carbon Dioxide for Polycarbonate Synthesis

Derivatization Chemistry for Functional Material Precursors

The chemical modification of cis-limonene oxide opens pathways to a wide range of functional materials, leveraging its renewable origin and chiral structure. d-nb.infosigmaaldrich.com

cis-Limonene oxide serves as a chiral building block for the synthesis of organophosphorus compounds. acs.org The ring-opening of (+)-limonene oxide with primary phosphido nucleophiles leads to the diastereoselective synthesis of P-stereogenic secondary phosphine (B1218219) oxides (SPOs). acs.org These compounds are valuable in asymmetric catalysis and material science. smolecule.com The reaction of limonene oxide with phosphine reagents provides access to various phosphorus-containing molecules. researchgate.net For instance, (+)-trans-Limonene oxide is a precursor for asymmetric phosphorus ylides, which are key intermediates in synthesizing organophosphorus compounds used as catalysts and flame retardants. smolecule.com

The epoxidized derivatives of limonene, including cis-limonene oxide, are gaining significant attention as building blocks for bio-based monomers and polymers. d-nb.infonih.gov The presence of the reactive epoxide ring allows for a variety of chemical modifications to produce functional monomers. d-nb.inforesearchgate.net

cis-Limonene oxide can be used to synthesize trans-diaxial diols through diastereoselective ring-opening reactions catalyzed by molybdenum complexes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It can also be isomerized to produce trans-dihydrocarvone. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Furthermore, the functionalization of limonene dioxide, a derivative of limonene oxide, with anhydrides can produce 100% bio-based thermosets with high glass transition temperatures and good mechanical properties. univ-cotedazur.fr The reaction of limonene dioxide with polyfunctional amines can lead to the formation of nonisocyanate polyurethanes (NIPUs). nih.gov These derivatization strategies highlight the versatility of cis-limonene oxide as a platform molecule for the development of sustainable and high-performance polymers. d-nb.inforesearchgate.net

Biological Interactions and Mechanistic Studies Non Clinical Focus

Enzymatic Transformations of cis-Limonene Oxide

The epoxide group of cis-limonene oxide is a primary site for enzymatic action, leading to metabolic transformation and enabling processes for enantioselective synthesis.

Epoxide hydrolases (EHs) are key enzymes that metabolize epoxides by catalyzing their hydrolysis into corresponding vicinal diols. wikipedia.org The interaction between cis-limonene oxide and these enzymes is fundamental to its biological degradation and is exploited in biocatalysis.

A notable enzyme in this context is limonene-1,2-epoxide (B132270) hydrolase (LEH), found in the bacterium Rhodococcus erythropolis, which utilizes limonene (B3431351) as a carbon source. wikipedia.orgsigmaaldrich.com This enzyme catalyzes the hydrolysis of limonene-1,2-epoxide to limonene-1,2-diol. wikipedia.orgsigmaaldrich.com Unlike many EHs that belong to the α/β-hydrolase fold superfamily and employ a two-step catalytic mechanism, LEH is a smaller, distinct enzyme that operates via a one-step mechanism. wikipedia.org This mechanism involves a direct nucleophilic attack by a water molecule on one of the epoxide carbons, leading to the opening of the three-membered ring. wikipedia.org Quantum-mechanical studies have shown that LEH-mediated hydrolysis preferentially attacks the most substituted epoxide carbon (C1). wikipedia.org

Studies comparing murine hepatic cytosolic and microsomal epoxide hydrolases found that limonene oxides are good substrates for the microsomal variant. ucanr.edu The metabolism via these pathways is crucial for understanding the detoxification and biological processing of this compound. The epoxide ring can be opened by nucleophiles, a reaction catalyzed by enzymes, to form diols and other derivatives.

The differential reactivity of the cis- and trans-diastereomers of limonene oxide is widely exploited in biocatalytic resolutions to separate mixtures and produce enantiomerically pure compounds. sigmaaldrich.com Epoxide hydrolases are frequently used for this purpose, demonstrating complementary stereoselectivity that allows for the preparation of all limonene oxide enantiomers.

Kinetic resolution is a common strategy where an enzyme selectively reacts with one diastereomer in a mixture, leaving the other largely unreacted. This difference in reaction rate allows for the separation of the isomers.

Hydrolysis-based Resolution : Less nucleophilic amines, such as triazole or pyrazole (B372694), can selectively catalyze the hydrolysis of cis-limonene oxide to its corresponding 1,2-diol, leaving the trans-isomer unreacted. researchgate.netcapes.gov.br This allows for the recovery of the unreacted trans-limonene oxide with high purity. researchgate.netcapes.gov.br

Aminolysis-based Resolution : Conversely, more nucleophilic amines like pyrrolidine (B122466) and piperidine (B6355638) preferentially open the epoxide ring of the trans-isomer. researchgate.netcapes.gov.br This reaction leaves the cis-limonene oxide substantially unreacted, enabling its recovery in high yield (up to 88%) and purity (>98%). researchgate.net

This stereoselectivity is also evident in polymerization reactions. For instance, certain zinc and aluminum-based catalysts selectively polymerize the trans-diastereomer of limonene oxide with carbon dioxide, leaving the cis-diastereomer as an unreacted monomer that can be recovered. acs.org

| Method | Catalyst/Reagent | Selectively Reacted Isomer | Recovered Isomer | Yield/Purity of Recovered Isomer | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrolysis | Triazole or Pyrazole | cis-Limonene Oxide | trans-Limonene Oxide | Up to 80% recovery | researchgate.netcapes.gov.br |

| Aminolysis | Pyrrolidine or Piperidine | trans-Limonene Oxide | cis-Limonene Oxide | Up to 88% yield; >98% purity | researchgate.net |

| Polymerization | β-diiminate zinc acetate (B1210297) complex | trans-Limonene Oxide | cis-Limonene Oxide | High purity | acs.org |

| Polymerization | Aminotriphenolate Al(III) complex | cis-Limonene Oxide | trans-Limonene Oxide | High purity | acs.org |

Epoxide Hydrolase-Mediated Metabolism

Molecular Interactions with Biological Systems (Mechanistic Level)

The biological effects of cis-limonene oxide can be traced to its interactions with fundamental cellular components like membranes and enzymes.

Terpenes and their derivatives are known to be membrane-active compounds. researchgate.net While detailed biophysical studies focused exclusively on the cis-isomer are limited, research on limonene and its oxides provides mechanistic insights. Studies suggest that compounds like limonene can increase the permeability of the cytoplasm membrane. mu.edu.sa Mechanistically, these molecules are thought to dissolve into the phospholipid bilayer, positioning themselves between the fatty acid chains. mu.edu.sa This disrupts the ordered structure of the membrane, creating disorder in lipid packaging and effectively acting as a "spacer". researchgate.netmu.edu.sa

One study specifically found that limonene oxide in a propylene (B89431) glycol vehicle increased the cooperativity of lipid endotherms, which suggests an enhancement of lipid bilayer cohesion. researchgate.net These interactions, which alter membrane fluidity and structure, are a key mechanism behind the biological activity of terpenes. researchgate.netmu.edu.sa

The epoxide functionality of cis-limonene oxide makes it a candidate for interacting with enzyme active sites. Research has shown that limonene oxide can inhibit certain enzymes, thereby affecting metabolic pathways.

A notable example is its effect on cytochrome P450 enzymes. One study reported that the (-)-cis enantiomer of limonene oxide inhibits the human cytochrome P450 enzyme CYP3A4 with a tenfold higher potency than the (+)-cis enantiomer, highlighting a clear stereospecificity in the inhibition mechanism. Furthermore, while limonene oxides serve as good substrates for microsomal epoxide hydrolase, they have been observed to cause inhibition of the cytosolic epoxide hydrolase from mouse liver. ucanr.edu These findings underscore that cis-limonene oxide can act as both a substrate and an inhibitor for different but related enzymes.

The differing biological and chemical reactivities of the cis- and trans-diastereomers of limonene oxide provide a clear example of a structure-activity relationship. The spatial arrangement of the epoxide ring relative to the rest of the molecule dictates its accessibility to nucleophiles and enzyme active sites.

The lower reactivity of cis-limonene oxide towards nucleophilic attack compared to its trans-counterpart is a well-documented phenomenon. researchgate.net This can be explained by the Fürst-Plattner (trans-diaxial) rule, which applies to cyclohexene (B86901) derivatives. researchgate.net For a nucleophilic attack to proceed through a low-energy, chair-like transition state, the incoming nucleophile and the leaving group (the epoxide oxygen) must be in trans-diaxial positions. researchgate.net The trans-isomer can easily adopt this conformation. However, for the cis-isomer, achieving such a transition state would require the molecule to adopt an energetically unfavorable boat-like conformation, thus hindering the reaction. wikipedia.org This steric hindrance and conformational demand explain why the cis-isomer is often left unreacted in kinetic resolution processes involving nucleophilic amines. researchgate.netresearchgate.net This inherent difference in reactivity based on stereochemistry is a fundamental mechanistic insight into its biological interactions.

Analytical Methodologies for Cis Limonene Oxide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for isolating cis-limonene oxide from complex mixtures, particularly from its diastereomer, trans-limonene oxide, and for determining the enantiomeric composition of a sample.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Diastereomeric and Enantiomeric Analysis

Gas chromatography, especially when coupled with mass spectrometry, is a powerful tool for the analysis of limonene (B3431351) oxide isomers. The inherent volatility of these compounds makes them ideal candidates for GC analysis. The choice of the stationary phase is critical for achieving separation.

For diastereomeric analysis, standard non-polar or semi-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS), can effectively separate cis- and trans-limonene oxide. The cis-isomer typically elutes earlier than the trans-isomer due to its slightly lower polarity and different interaction with the stationary phase. The use of a temperature gradient program, for instance from 40°C to 300°C, ensures baseline separation of the diastereomers.

For enantiomeric analysis, which is crucial for determining the ratio of (+)- and (-)-enantiomers of cis-limonene oxide, chiral stationary phases are required. These phases are typically based on derivatized cyclodextrins. Columns such as those with cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) or beta-cyclodextrin (B164692) derivatives (e.g., Rt-βDEXsm, Rt-βDEXse) have proven effective in resolving the enantiomers of limonene and its oxides. gcms.cz Multidimensional gas chromatography (MDGC) can also be employed to enhance the resolution of enantiomers, especially in complex matrices like essential oils. oup.com

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov By monitoring specific ions characteristic of limonene oxide, such as m/z 109 and 94, the sensitivity and selectivity of the analysis can be significantly improved, a technique known as selected ion monitoring (SIM). oup.com

A summary of typical GC conditions for the analysis of cis-limonene oxide is presented in the table below.

| Parameter | Diastereomeric Analysis | Enantiomeric Analysis |

| Column Type | DB-5MS (or equivalent) | Chiral (e.g., Rt-βDEXse, Chiralcel OD-H) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.32 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen | Hydrogen |

| Temperature Program | e.g., 40°C (1 min) to 230°C at 2°C/min | e.g., 40°C to 300°C gradient |

| Detector | FID or MS | FID or MS (SIM mode) |

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Purity

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC for assessing the diastereomeric purity of cis-limonene oxide. researchgate.net While GC is often preferred for its speed and resolution for volatile compounds, HPLC can be advantageous, particularly for preparative scale separations or for samples that are not suitable for GC analysis.

The separation of cis- and trans-limonene oxide by HPLC is typically achieved using normal-phase chromatography with a silica (B1680970) gel column. asianpubs.org A mobile phase consisting of a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like isopropanol (B130326) or ethyl acetate (B1210297), is commonly used. asianpubs.org For instance, a mobile phase of hexane/isopropanol (95:5 v/v) has been shown to effectively separate the diastereomers. Under these conditions, the more polar trans-isomer is retained longer on the silica column compared to the less polar cis-isomer. HPLC analysis has been used to confirm the purity of isolated cis- and trans-diastereomers at over 98%. researchgate.netasianpubs.org

Chiral Chromatography for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of cis-limonene oxide is critical in many applications, as the biological activity can be highly dependent on the specific enantiomer. Chiral chromatography, a specialized form of HPLC, is the primary method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs, such as those coated with cellulose or amylose (B160209) derivatives, are widely used. For example, a Chiralpak AD-H column, which has an amylose-based CSP, with a mobile phase of hexane/isopropanol (95:5), has been successfully used to achieve a resolution factor greater than 1.5 for the enantiomers of limonene oxide. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure and stereochemistry of cis-limonene oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation and stereochemical assignment of cis-limonene oxide. researchgate.netthieme-connect.de Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

The key to differentiating between the cis and trans isomers lies in the chemical shifts and coupling constants of the protons and carbons near the epoxide ring. In the ¹H NMR spectrum, the proton on the carbon bearing the epoxide ring (C2-H) typically shows a different chemical shift and coupling constant in the cis isomer compared to the trans isomer due to the different spatial arrangement and resulting magnetic environments.

¹³C NMR is particularly useful for distinguishing between the diastereomers. A notable difference is the chemical shift of the γ-carbon (the carbon of the methyl group attached to the epoxide ring). In cis-limonene oxide, this carbon signal appears upfield (around 23 ppm) compared to the trans isomer (around 28 ppm) due to a steric shielding effect, often referred to as the gamma-gauche effect. The disappearance of the epoxy group signals around 56-59 ppm in the ¹³C NMR spectrum can confirm that a reaction, such as ring-opening, has occurred. researchgate.net Detailed 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, allow for the unambiguous assignment of all proton and carbon signals, confirming the stereochemistry. researchgate.netbeilstein-journals.org

Below is a table summarizing characteristic ¹³C NMR chemical shifts for the isomers of limonene oxide.

| Carbon Atom | cis-Limonene Oxide (ppm) | trans-Limonene Oxide (ppm) |

| C1 (quaternary) | ~58.0 | ~59.5 |

| C2 (CH) | ~57.5 | ~57.0 |

| γ-Carbon (CH₃) | ~23.0 | ~28.0 |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are vital for monitoring the progress of reactions involving cis-limonene oxide and for identifying the resulting products. psu.edu

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The formation of the epoxide ring during the oxidation of limonene can be monitored by the appearance of characteristic bands associated with the C-O-C stretching of the epoxide, typically in the 1250-950 cm⁻¹ region and around 840 cm⁻¹. psu.eduresearchgate.net The disappearance of these bands can, in turn, indicate the consumption of the epoxide in a subsequent reaction. Time-resolved FTIR can be employed to study the kinetics of reactions like epoxidation.

Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides information about the molecular weight and fragmentation pattern of cis-limonene oxide and its derivatives. psu.edu The electron ionization (EI) mass spectrum of limonene oxide typically shows a molecular ion peak ([M]⁺) at m/z 152. Key fragment ions that aid in identification include those at m/z 109, 94, 91, and 67. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition and aiding in the identification of unknown products from complex reaction mixtures.

Advanced Analytical Techniques for Reaction Kinetics and Mechanisms

The study of the reaction kinetics and mechanisms involving cis-limonene oxide necessitates sophisticated analytical methodologies capable of monitoring rapid reactions, identifying transient intermediates, and elucidating complex reaction pathways. These advanced techniques provide crucial data for understanding and optimizing chemical transformations of this versatile bio-based compound.

Spectroscopic and Chromatographic Approaches

A combination of spectroscopic and chromatographic methods is frequently employed to investigate the reactions of cis-limonene oxide. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the kinetics and reaction products, particularly in the aqueous phase. oberlin.edu For instance, sequential ¹H NMR spectra can be used to track the disappearance of epoxide signals and the appearance of product signals over time, allowing for the determination of reaction rate constants. oberlin.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for the separation and quantification of cis-limonene oxide and its isomers from reaction mixtures. The use of chiral stationary phases in GC columns enables the baseline separation of cis- and trans-limonene oxide, which is critical for stereoselective studies. Selected Ion Monitoring (SIM) mode in GC-MS enhances sensitivity for detecting specific products, even at low concentrations.

Fast-Kinetics and Computational Modeling

For reactions that occur on a millisecond timescale, stopped-flow spectroscopy is a vital technique. core.ac.ukbiologic.net This method involves the rapid mixing of reactants and monitoring the subsequent reaction by measuring changes in optical signals, such as absorbance or fluorescence. core.ac.uk It is particularly suited for studying the initial rates of fast catalytic processes or the rapid hydrolysis of the epoxide ring under specific conditions. nih.govmdpi.comphotophysics.com The very short dead time of the instrument, typically 1 to 2 milliseconds, allows for the capture of pre-steady-state kinetic data. core.ac.uk

Complementing these experimental techniques, computational modeling , particularly using Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. nih.govmdpi.com DFT calculations can be used to model reaction pathways, determine the geometries of transition states, and calculate activation energies. nih.gov This theoretical approach provides a molecular-level understanding of reactivity and selectivity, which can help rationalize experimental observations and predict the outcomes of new reactions. mdpi.com For example, computational studies have been used to shed light on the stereoselective transformations catalyzed by enzymes like limonene epoxide hydrolase. nih.gov

The following tables present research findings on the reaction kinetics and product distributions for reactions involving cis-limonene oxide, as determined by these advanced analytical methods.

Interactive Data Tables

Table 1: Kinetic Data for the Hydrolysis of Limonene Oxide Isomers

This table summarizes the observed pseudo-first-order rate constants (k_obs) for the hydrolysis of cis- and trans-limonene oxide under different acidic conditions, as determined by NMR spectroscopy. oberlin.edu

| Isomer | Conditions | k_obs (s⁻¹) | Reference |

|---|---|---|---|

| cis-Limonene oxide | D₂O | (1.1 ± 0.1) x 10⁻⁵ | oberlin.edu |

| trans-Limonene oxide | D₂O | (1.2 ± 0.1) x 10⁻⁵ | oberlin.edu |

| cis-Limonene oxide | 1 M DClO₄ | (1.9 ± 0.1) x 10⁻³ | oberlin.edu |

| trans-Limonene oxide | 1 M DClO₄ | (2.0 ± 0.1) x 10⁻³ | oberlin.edu |

Table 2: Product Distribution in the Catalytic Rearrangement of Limonene Oxide Isomers

This table shows the product yields from the rearrangement of cis- and trans-limonene oxide using a heterogeneous silica-alumina catalyst, with product analysis performed by methods such as GC-MS and NMR. royalsocietypublishing.org

| Starting Isomer | Major Product | Yield (%) | Reference |

|---|---|---|---|

| cis-Limonene oxide | Cyclopentanecarboxaldehyde | 77 | royalsocietypublishing.org |

| trans-Limonene oxide | Dihydrocarvone (B1202640) | 70 | royalsocietypublishing.org |

Environmental Fate and Atmospheric Chemistry of Limonene Oxides

Ozonolysis of Limonene (B3431351) and Formation of Limonene Oxides in the Atmosphere

The reaction of limonene with ozone is a significant atmospheric process that contributes to the formation of secondary organic aerosols (SOA). scbt.comresearchgate.net Limonene possesses two double bonds, an endocyclic and an exocyclic one, both of which can react with ozone. who.intebi.ac.uk However, the endocyclic double bond is significantly more reactive. ebi.ac.ukinchem.org The rate constant for the reaction of the endocyclic double bond with ozone is approximately 2x10⁻¹⁶ cm³ molecule⁻¹ s⁻¹, which is about 30 times faster than the reaction with the exocyclic double bond. inchem.org Quantum chemistry calculations coupled with kinetic simulations indicate that the addition of ozone occurs at the endo- and exo-double bonds with a branching ratio of 0.87 to 0.13, respectively. who.int This initial reaction is a primary source of limonene oxides and other oxygenated products in the atmosphere. ethz.ch

The ozonolysis of limonene proceeds via the Criegee mechanism. scbt.cominchem.org The first step is the addition of ozone to a double bond, which forms a highly unstable primary ozonide (POZ). inchem.orgmdpi.com The POZ rapidly decomposes to form a carbonyl compound and an energy-rich Criegee intermediate (CI). inchem.org These excited CIs can then be stabilized through collisions. nih.gov

Stabilized Criegee intermediates (SCIs) are crucial in atmospheric chemistry as they can react with various trace species like water, sulfur dioxide, and nitrogen oxides, or undergo unimolecular reactions. nih.govontosight.airesearchgate.net The reaction of SCIs with water is a significant pathway, especially under humid conditions, and can lead to the formation of hydroperoxides. scbt.comontosight.airesearchgate.net Studies have estimated that the yield of SCIs from the ozonolysis of the endocyclic and exocyclic double bonds of limonene are approximately 0.24 and 0.43, respectively. inchem.org

Secondary ozonides (SOZs), which are 1,2,4-trioxolanes, are also key products formed during the ozonolysis of limonene. rsc.orgmst.dk They can be formed through the intramolecular isomerization of CIs or the bimolecular reaction of CIs with other carbonyl compounds. mst.dk The stability of these SOZs can vary; for instance, limonene-SOZ has been found to be more stable than SOZs formed from other terpenes like 4-carene.

Kinetic simulations are essential tools for understanding the complex reaction pathways of limonene ozonolysis. who.intwikipedia.org Following the decomposition of the primary ozonide, the energized Criegee intermediates can undergo several competing unimolecular isomerization pathways to form vinyl hydroperoxides (VHPs), dioxiranes, or secondary ozonides (SOZs). who.int

Table 1: Key Kinetic Data for Limonene Ozonolysis

| Parameter | Value | Source |

|---|---|---|

| O₃ + Limonene (endocyclic) Rate Constant | 2 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ | inchem.org |

| O₃ Reaction Branching Ratio (endo:exo) | 0.87 : 0.13 | who.int |

| Stabilized Criegee Intermediate (SCI) Yield (endocyclic) | ~0.24 | inchem.org |

| Stabilized Criegee Intermediate (SCI) Yield (exocyclic) | ~0.43 | inchem.org |

| Overall OH Radical Yield | 0.61 | who.int |

Formation of Criegee Intermediates and Secondary Ozonides

Biodegradation Pathways in Environmental Systems

When limonene and its oxidation products, including limonene oxides, are deposited from the atmosphere into terrestrial and aquatic systems, they become subject to biodegradation, primarily by microorganisms.

Several microorganisms have been identified that can degrade limonene and its derivatives. nih.govnih.gov A key pathway for the degradation of D-limonene in some bacteria, such as Rhodococcus erythropolis DCL14, begins with the epoxidation of the 1,2-double bond to yield limonene-1,2-epoxide (B132270). nih.gov

This crucial step is followed by the enzymatic hydrolysis of the epoxide. The enzyme responsible, limonene-1,2-epoxide hydrolase (LEH), catalyzes the addition of water to the epoxide ring, opening it to form limonene-1,2-diol. This enzyme is highly specific and is essential for the bacteria to utilize limonene as a source of carbon and energy. The hydrolysis reaction is a detoxification step, as epoxides are reactive compounds. The resulting diol can then be further oxidized by other enzymes in the metabolic pathway. Fungi, such as Penicillium digitatum, have also demonstrated the ability to transform limonene, suggesting the formation of an epoxide intermediate that is subsequently hydrolyzed. nih.gov

Table 2: Microbial Transformation of Limonene Epoxide

| Microorganism | Enzyme | Reaction | Product | Source |

|---|---|---|---|---|

| Rhodococcus erythropolis DCL14 | Limonene-1,2-epoxide hydrolase (LEH) | Hydrolysis of limonene-1,2-epoxide | Limonene-1,2-diol | |

| Penicillium digitatum | Not specified | Biotransformation of limonene | α-Terpineol (suggests epoxide intermediate) | nih.gov |

| Soil Pseudomonad sp. | Not specified | Degradation of limonene | Products derived from initial hydroxylation |

The environmental fate of cis-limonene oxide is influenced by a combination of physical properties and degradation processes. While detailed studies focusing specifically on the persistence of cis-limonene oxide are limited, its behavior can be inferred from studies on limonene and its general oxidation products.

In soil, limonene itself has low persistence, with reported half-lives as short as a few days, largely due to microbial degradation and high volatility. who.intresearchgate.net Its oxidation products, including limonene oxides, are also converted in soil, a process dominated by microorganisms. who.int Studies have tentatively detected limonene-1,2-oxide as a metabolite during limonene degradation in soil and water. who.int

In aquatic environments, the hydrolysis of the epoxide ring is a key degradation pathway. The enzyme limonene-1,2-epoxide hydrolase efficiently converts limonene-1,2-epoxide to limonene-1,2-diol in bacteria. Chemical hydrolysis can also occur, and limonene-1,2-epoxide is noted to be more stable under basic conditions. While limonene is expected to volatilize rapidly from water, its oxidation products like limonene oxide are more water-soluble and less volatile, making degradation within the water column more relevant. who.int One material safety data sheet suggests a high persistence for a mixture of cis- and trans-limonene oxide in water and soil, though this is not from a peer-reviewed study and lacks detailed data. scbt.com The mobility in soil is expected to be moderate. scbt.com Given its reactivity and susceptibility to microbial and chemical hydrolysis, the persistence of cis-limonene oxide in most environmental matrices is likely to be limited.

Theoretical and Computational Chemistry of Cis Limonene Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of cis-limonene oxide at the electronic level, enabling the prediction of its behavior in chemical reactions and its spectroscopic signatures.

Density Functional Theory (DFT) has been extensively applied to investigate the reaction mechanisms involving cis-limonene oxide, offering clarity on its reactivity and the origins of stereoselectivity. DFT calculations have been particularly insightful in the context of polymerization and ring-opening reactions.

For instance, in the alternating copolymerization of limonene (B3431351) oxide and carbon dioxide catalyzed by Al(III) complexes, DFT studies have been crucial for understanding the observed stereoselectivity. urv.catresearchgate.net These calculations revealed that the binary catalyst system can produce stereoregular, perfectly alternating trans-polymers specifically from the cis-limonene oxide isomer. researchgate.net The computational models elucidated the reaction pathways, showing a preference for nucleophilic attack at the quaternary carbon center of the cis-limonene oxide substrate. researchgate.net

Furthermore, DFT calculations have explained the difference in reactivity between cis- and trans-limonene oxide isomers. The lower reactivity of the cis-isomer is attributed to a higher activation energy for its reactions, a phenomenon linked to the "boat-like" structure of its transition state. mdpi.com For the ring-opening reaction, the activation energy for nucleophilic attack on cis-limonene oxide is calculated to be approximately 5 kcal/mol higher than for the trans-isomer, a direct consequence of steric hindrance from the isopropenyl group. DFT has also been used to model the epoxidation of limonene, helping to understand the factors that control the cis/trans selectivity of the initial epoxide formation.

The ozonolysis of limonene, another critical reaction, has also been studied using DFT at the M06-2x/6-311+(d, p) level of theory to predict reaction mechanisms and identify intermediate products like primary ozonides and Criegee intermediates. rsc.org

Table 1: Selected DFT Studies on cis-Limonene Oxide Reactivity

| Study Focus | DFT Method | Key Findings | Reference |

|---|---|---|---|

| Copolymerization with CO₂ | B97D3/6-311G**/LANL2DZ | Elucidated the mechanism for selective conversion of cis-limonene oxide into a trans-poly(limonene)carbonate. urv.cat | urv.cat |

| Isomer Reactivity | Not Specified | The cis-isomer has a higher activation energy due to a boat-like transition state structure, leading to lower reactivity compared to the trans-isomer. mdpi.com | mdpi.com |

| Nucleophilic Attack | B3LYP/6-31G* | Activation energy for nucleophilic attack is ~5 kcal/mol higher for the cis-isomer than the trans-isomer due to steric hindrance. | |

| Ozonolysis Mechanism | M06-2x/6-311+(d,p) | Predicted reaction pathways and intermediates, confirming the Criegee mechanism for limonene ozonolysis. rsc.org | rsc.org |

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of cis-limonene oxide. By calculating properties such as vibrational frequencies and rotational constants, researchers can accurately assign features in experimental spectra.

Studies have successfully used DFT calculations at the B3LYP/cc-pVDZ level of theory to analyze experimental Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) spectra of limonene oxide in the liquid phase. kcl.ac.uk These theoretical predictions were essential to confirm that the experimental data could be explained by a mixture of specific conformers. kcl.ac.uk Similarly, theoretical calculations combined with matrix isolation infrared spectroscopy have been used to identify the formation of intermediates, such as primary ozonides and Criegee intermediates, during the ozonolysis of limonene by predicting their new absorption bands. rsc.org

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity

Molecular Modeling and Conformational Analysis

Molecular modeling techniques allow for the exploration of the three-dimensional structure and dynamics of cis-limonene oxide, providing critical information on its preferred shapes and interactions with other molecules.

The conformational landscape of limonene oxide is complex, and understanding the relative stability of its various conformers is key to understanding its properties. The isopropenyl group can exist in either an equatorial or axial position relative to the cyclohexane (B81311) ring.

A detailed conformational study of R-(+)-limonene oxide in the gas phase, combining Fourier transform microwave (FT-MW) spectroscopy with high-level quantum chemical calculations, has unambiguously identified five distinct conformers. kcl.ac.uk These include both cis and trans forms. kcl.ac.uk The analysis revealed that the conformational preferences are governed by a delicate balance of forces, including attractive intramolecular hydrogen bonds, dispersion forces involving the isopropenyl group, and steric effects. kcl.ac.uk The observation of an axial conformer with a similar abundance to some equatorial conformers challenged the general assumption that equatorial forms are always more stable, highlighting the nuanced interactions at play within the molecule. kcl.ac.uk

Simulating the interaction of cis-limonene oxide with biological macromolecules like enzymes is crucial for understanding its biochemical pathways and potential applications. Molecular dynamics (MD) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools for this purpose.

Conformational Preferences of cis-Limonene Oxide

Kinetic Simulations and Thermochemical Studies

Kinetic and thermochemical studies provide quantitative data on the rates and energetics of reactions involving cis-limonene oxide. These studies are vital for process optimization and for building predictive models of chemical systems.

Kinetic studies have been performed on the isomerization of limonene-1,2-epoxide (B132270) (containing both cis and trans isomers) over solid acid catalysts like dendritic ZSM-5 zeolites. researchgate.net In these systems, kinetic modeling suggests that surface reactions are the rate-limiting steps. researchgate.net The thermochemical instability of the epoxide ring makes it susceptible to rearrangement, and kinetic simulations help to map the reaction network and determine the rates of formation for various products like dihydrocarvone (B1202640) and carveol. researchgate.net

The lower reactivity of the cis-isomer compared to the trans-isomer is a key thermochemical finding, quantified by a higher activation energy. mdpi.com Kinetic models have also been developed for the autooxidation of limonene, a process related to the formation of limonene oxide, which includes the elementary reactions and their corresponding rate constants at various temperatures. researchgate.net These models are constructed by fitting calculated kinetic curves to experimental data on reactant consumption and product formation over time. researchgate.net

Table 2: Kinetic and Thermochemical Parameters for Limonene Epoxide Reactions

| Reaction | Parameter | Value/Observation | Method/Conditions | Reference |

|---|---|---|---|---|

| Isomerization over d-ZSM-5/4d | Turnover Frequency (TOF) | 4.4 min⁻¹ (cis) and 2.3 min⁻¹ (trans) | 70 ºC, Ethyl acetate (B1210297) | researchgate.net |

| Nucleophilic Ring-Opening | Activation Energy Difference | ΔEa (cis - trans) ≈ 5 kcal/mol | DFT Calculation | |

| General Reactivity | Transition State | cis-isomer proceeds via a higher energy "boat-like" transition state. | DFT Calculation | mdpi.com |

Emerging Research Areas and Future Directions

Development of Novel Stereoselective Catalysts for cis-Limonene Oxide

The synthesis of stereochemically pure cis-limonene oxide is a critical area of research, as the spatial arrangement of its atoms significantly influences its reactivity and the properties of resulting products. Traditional epoxidation methods often result in a mixture of cis and trans isomers. Consequently, the development of catalysts that can selectively produce the cis isomer is a major focus.

Recent advancements have explored various catalytic systems to achieve high diastereoselectivity. For instance, the use of chiral salen-metal catalysts in the presence of an oxidant like m-chloroperbenzoic acid (m-CPBA) has been investigated. These reactions are typically conducted in solvents such as chloroform (B151607) at low temperatures to enhance selectivity. Another promising approach involves the Schenk reaction, which utilizes singlet oxygen addition followed by rearrangement, favoring the formation of cis-limonene oxide with a cis:trans ratio of approximately 2.5:1 under controlled conditions.

Molybdenum-based catalysts have also shown promise. For example, a molybdenum complex catalyst has been used for the diastereoselective ring-opening reaction of cis-(+)-limonene oxide to prepare trans-diaxial diol. sigmaaldrich.com Furthermore, immobilized Jacobsen's catalyst on modified silica (B1680970) has demonstrated the ability to achieve total conversion of R-(+)-limonene with a 72% selectivity to 1,2-limonene oxide and a 20% diastereomeric excess to the cis-isomer. researchgate.net Dimeric Salen-Mn(III) complexes are also being explored as reusable catalysts for the diastereoselective synthesis of cis-1,2-limonene oxide. researchgate.net

The table below summarizes some of the catalytic systems being investigated for the stereoselective synthesis of cis-limonene oxide.

| Catalyst Type | Description | Achieved Selectivity (cis) |

| Chiral Salen-Metal Complexes | Utilizes a chiral ligand to direct the stereochemical outcome of the epoxidation. | High diastereoselectivity reported. |

| Schenk Reaction | Involves singlet oxygen addition and rearrangement. | cis:trans ratio of ~2.5:1. |

| Immobilized Jacobsen's Catalyst | Heterogenized version of a well-known epoxidation catalyst. | 20% diastereomeric excess. researchgate.net |

| Dimeric Salen-Mn(III) Complexes | Reusable catalysts for diastereoselective epoxidation. | Research ongoing. researchgate.net |

Future research in this area will likely focus on designing more efficient and recyclable catalysts, potentially utilizing computational modeling to predict catalyst performance and reaction outcomes. The development of catalysts that can operate under milder, more environmentally friendly conditions is also a key objective.

Integration of Biocatalysis and Chemical Synthesis for Efficient Production

The integration of biocatalytic methods with traditional chemical synthesis offers a powerful strategy for the efficient and sustainable production of cis-limonene oxide. Biocatalysts, such as enzymes, can exhibit high stereoselectivity, operating under mild conditions and reducing the need for harsh chemicals and protecting groups. nih.gov